molecular formula C32H69NO4S B1610515 Tetraoctylammonium hydrogen sulfate CAS No. 51876-16-5

Tetraoctylammonium hydrogen sulfate

Cat. No.: B1610515
CAS No.: 51876-16-5
M. Wt: 564 g/mol
InChI Key: ZRLVUNNBSSUWAC-UHFFFAOYSA-M
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Description

Contextualization of Tetraalkylammonium Salts in Contemporary Chemical Sciences

Tetraalkylammonium (TAA) salts are organic compounds that have become indispensable in many areas of chemistry. nih.gov Their structure, featuring a central, positively charged nitrogen atom bonded to four alkyl groups, paired with an anion, allows them to function in diverse capacities. A primary application is in phase-transfer catalysis (PTC), where they act as agents to transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction occurs. chemicalbook.commedchemexpress.com This technique is crucial for accelerating reactions between immiscible reactants under mild conditions.

Beyond their role as phase-transfer catalysts, TAA salts are widely used as ion-pairing reagents in analytical techniques like High-Performance Liquid Chromatography (HPLC). chemicalbook.comresearchgate.net In this context, they are added to the mobile phase to form neutral ion pairs with charged analytes, thereby improving their retention and separation on nonpolar stationary phases. More recent research has also explored their capacity to act as hydrogen-bonding catalysts, where the C-H bonds adjacent to the cationic nitrogen center can participate in catalytic cycles. nih.govresearchgate.net This expanding scope of applications underscores the fundamental importance of TAA salts in modern organic synthesis and analytical chemistry.

Distinctive Attributes of the Tetraoctylammonium Cation in Chemical Systems

The properties of a tetraalkylammonium salt are significantly influenced by the nature of the alkyl chains attached to the nitrogen atom. The tetraoctylammonium cation, [N(C₈H₁₇)₄]⁺, is distinguished by the presence of four long, eight-carbon alkyl chains. These chains impart a high degree of lipophilicity (or hydrophobicity) to the cation.

This pronounced nonpolar character makes tetraoctylammonium-based salts exceptionally effective as surfactants and dispersants. medchemexpress.com More importantly, this high lipophilicity is a key advantage in phase-transfer catalysis. Compared to analogues with shorter alkyl chains, such as tetrabutylammonium (B224687), the tetraoctylammonium cation is much more effective at solubilizing in nonpolar organic solvents. This allows it to efficiently shuttle anions from an aqueous phase into an organic medium, a critical step for many synthetic reactions. This enhanced partitioning ability makes it the catalyst of choice for systems involving highly nonpolar organic phases where shorter-chain catalysts may show limited efficacy.

Scope and Significance of Tetraoctylammonium Hydrogen Sulfate (B86663) in Research

Tetraoctylammonium hydrogen sulfate, with the chemical formula C₃₂H₆₉NO₄S, combines the unique features of the highly lipophilic tetraoctylammonium cation with the versatile hydrogen sulfate (HSO₄⁻) anion. calpaclab.com This specific combination makes it a specialized and significant tool in chemical research. The compound was developed to overcome the limitations of shorter-chain quaternary ammonium (B1175870) compounds, particularly in nonpolar solvent systems.

The primary significance of this compound lies in its role as a superior phase-transfer catalyst for reactions requiring the transfer of the hydrogen sulfate anion into an organic phase. Its exceptional hydrophobicity ensures high efficiency in these systems. Applications are found in various areas of synthesis and catalysis. For instance, tetraalkylammonium hydrogen sulfates, in general, are used to enhance oxidation reactions and can participate as co-catalysts in various industrial processes. rsc.orgsigmaaldrich.com The hydrogen sulfate anion itself can act as a mild acidic catalyst once transferred into the organic phase. Therefore, this compound serves a dual purpose: it is both a phase-transfer agent and a source of a transferable acid catalyst, making it a valuable reagent for designing advanced synthetic methodologies, particularly in electrochemical synthesis and analytical chemistry.

Compound Properties

Below are the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 51876-16-5 calpaclab.com
Molecular Formula C₃₂H₆₉NO₄S calpaclab.com
Molecular Weight 563.96 g/mol calpaclab.com
IUPAC Name hydrogen sulfate;tetraoctylazanium

Mentioned Chemical Compounds

Properties

IUPAC Name

hydrogen sulfate;tetraoctylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68N.H2O4S/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;1-5(2,3)4/h5-32H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLVUNNBSSUWAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H69NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549636
Record name N,N,N-Trioctyloctan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51876-16-5
Record name N,N,N-Trioctyloctan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraoctylammonium hydrogen sulfate
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Synthetic Methodologies and Derivatization Strategies for Tetraoctylammonium Hydrogen Sulfate

Established Pathways for Quaternary Ammonium (B1175870) Salt Synthesis Applicable to Tetraoctylammonium Hydrogen Sulfate (B86663)

The creation of quaternary ammonium salts (QAS), including tetraoctylammonium hydrogen sulfate, is fundamentally based on a few well-established chemical reactions. These pathways provide the foundational chemistry for synthesizing the tetraoctylammonium cation.

One of the most common methods for forming the core quaternary ammonium structure is the Menschutkin reaction . This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by a tertiary amine. nih.gov To synthesize the tetraoctylammonium cation, this would typically involve reacting trioctylamine (B72094) with an octyl halide (e.g., octyl bromide or iodide). The tertiary amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the quaternary ammonium cation. The displaced halide becomes the initial counter-ion, resulting in the formation of tetraoctylammonium halide.

Another significant pathway is anion exchange . Once a quaternary ammonium salt with a simple anion, such as a halide, is formed, the anion can be replaced with a different one. This is a crucial step for producing this compound from a halide precursor. This exchange can be accomplished by several means:

Reaction with an Acid : Treating the quaternary ammonium halide with a strong acid can lead to the formation of the corresponding salt of that acid. For instance, reacting a tetraoctylammonium halide with sulfuric acid is a direct route to introduce the hydrogen sulfate anion. bloomtechz.com

Ion-Exchange Resins : Passing a solution of the quaternary ammonium halide through an ion-exchange column loaded with the desired hydrogen sulfate anions effectively swaps the original halide for the HSO₄⁻ ion.

Metathesis Reaction : Reacting the quaternary ammonium halide with a salt containing the desired anion can lead to a precipitation reaction if one of the resulting products is insoluble, driving the equilibrium toward the formation of the new QAS. For example, reacting tetraoctylammonium bromide with a soluble hydrogen sulfate salt like potassium hydrogen sulfate.

The general reaction schemes applicable to the synthesis of the tetraoctylammonium cation are summarized below:

Reaction NameReactantsProduct (Intermediate)
Menschutkin Reaction Trioctylamine + Octyl halideTetraoctylammonium halide
Anion Exchange Tetraoctylammonium halide + Sulfuric Acid/Hydrogen Sulfate SaltThis compound

Targeted Synthetic Approaches for Octyl-Chain Quaternary Ammonium Hydrogen Sulfates

Synthesizing this compound specifically requires a targeted approach that builds upon the general principles of QAS formation. The most direct methods focus on the quaternization of trioctylamine followed by anion exchange.

A primary targeted pathway involves a two-step process:

Quaternization of Trioctylamine : Trioctylamine, a tertiary amine with three C₈ alkyl chains, serves as the key precursor. taylorandfrancis.comsigmaaldrich.com It is reacted with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, typically in a suitable solvent and often with heating, to form the tetraoctylammonium halide salt.

Anion Exchange to Hydrogen Sulfate : The resulting tetraoctylammonium halide is then converted to the hydrogen sulfate salt. A common method is to react it with sulfuric acid. google.com For example, a quaternary ammonium iodide can be reacted with sulfuric acid in the presence of hydrogen peroxide. google.com Alternatively, the halide can be exchanged by reacting it with potassium hydrogen sulfate. thieme-connect.com

Another patented method applicable to QAS hydrogen sulfates involves the hydrolysis of a quaternary ammonium salt of a dialkylsulfate using an acid catalyst like sulfuric acid. google.com In a hypothetical application to this compound, one could react trioctylamine with dioctyl sulfate to directly form a tetraoctylammonium octylsulfate intermediate, which could then be processed to yield the hydrogen sulfate salt.

A further approach involves starting with tetraoctylammonium hydroxide (B78521), which can be neutralized with a stoichiometric amount of sulfuric acid to yield this compound and water. bloomtechz.com This method's viability depends on the availability and stability of the tetraoctylammonium hydroxide precursor.

The selection of a specific route often depends on factors like the availability of starting materials, desired purity, and scalability of the process. The reaction of trioctylamine with an octyl halide followed by anion exchange with a hydrogen sulfate source remains a well-documented and practical approach.

Advanced Purification and Crystallization Techniques for High-Purity this compound

Achieving high purity is critical, and several advanced techniques are employed to purify this compound, which is an ionic liquid. The purification process must remove unreacted precursors (like trioctylamine and octyl halides), solvents, and byproducts from side reactions.

Purification by Precipitation and Washing: A common initial purification step involves precipitation. Since quaternary ammonium salts are often highly polar, adding a low-polarity solvent (an anti-solvent) like hexane (B92381) or diethyl ether to a solution of the crude product can cause the desired salt to precipitate, leaving impurities behind in the solution. nih.gov Another technique involves dispersing the crude salt in an organic solvent such as acetone, where the desired product is insoluble, forming a suspension. The pure salt can then be recovered by filtration. google.com Subsequent washing of the filtered product with a volatile organic solvent helps remove any remaining soluble impurities. google.com

Crystallization Techniques: Crystallization is a powerful method for achieving very high purity. As an ionic liquid, this compound presents unique crystallization challenges and opportunities. rsc.org

Thermal Shift Crystallization : This involves dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. The slow formation of crystals helps to exclude impurities from the crystal lattice.

Use of Co-solvents : The crystallization process can be finely tuned by using a mixture of solvents. A solvent in which the compound is soluble can be mixed with an anti-solvent in which it is not, and slow evaporation of the more volatile solvent or slow diffusion between solvent layers can lead to the growth of high-quality crystals. rsc.orgacs.org

Laser-Induced Nucleation : For materials that are difficult to crystallize, advanced techniques such as laser-induced nucleation can be employed. Focused ultrashort laser pulses can create nucleation sites in a supersaturated or supercooled liquid, promoting controlled crystal growth. acs.org

The choice of purification strategy is dictated by the impurity profile of the crude product and the required final purity. Often, a combination of techniques, such as precipitation followed by one or more recrystallization steps, is necessary to obtain high-purity this compound.

Mechanistic Investigations of Phase Transfer Catalysis by Tetraoctylammonium Hydrogen Sulfate

Fundamental Principles of Phase-Transfer Catalysis in Systems Utilizing Tetraoctylammonium Hydrogen Sulfate (B86663)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. jetir.orgmdpi.com This is achieved through the addition of a phase-transfer catalyst, which is a substance capable of transporting a reactant from one phase to another where the reaction can then occur. jetir.org Tetraoctylammonium hydrogen sulfate belongs to the class of quaternary ammonium (B1175870) salts, which are widely used as phase-transfer catalysts due to their ability to form ion pairs with anions and their solubility in organic solvents. alfachemic.comresearchgate.net

The fundamental principle of PTC using this compound involves the transfer of an anion from the aqueous phase to the organic phase. The tetraoctylammonium cation (Q⁺), with its four long alkyl chains, is lipophilic and thus soluble in the organic phase. The hydrogen sulfate anion (HSO₄⁻) is the initial counter-ion. In a typical reaction, an inorganic salt (e.g., MX) is present in the aqueous phase. The tetraoctylammonium cation exchanges its hydrogen sulfate anion for the reactant anion (X⁻) at the interface of the two phases.

The newly formed ion pair, [Q⁺X⁻], is sufficiently soluble in the organic phase to migrate from the interface into the bulk of the organic phase. Here, the anion X⁻, now in a less solvated and more reactive state, can react with the organic substrate. After the reaction, the tetraoctylammonium cation pairs with the leaving group anion and can return to the aqueous interface to repeat the catalytic cycle. This continuous transfer of anions accelerates the reaction rate significantly. operachem.com

The effectiveness of this compound as a phase-transfer catalyst is also attributed to the nature of the hydrogen sulfate anion. Under basic conditions, the hydrogen sulfate anion can be converted to the sulfate dianion (SO₄²⁻). Due to its double charge, the sulfate dianion has a lower affinity for the tetraoctylammonium cation compared to many singly charged reactant anions. This facilitates the exchange of the sulfate for the desired reactant anion, enhancing the catalytic efficiency. phasetransfercatalysis.com

Role of this compound in Dehydrochlorination Reactions for Fluoroolefin Synthesis

This compound has been investigated for its role as a phase-transfer catalyst in dehydrochlorination reactions, a key step in the synthesis of various fluoroolefins. One such application is in the production of vinylidene fluoride (B91410) (VDF) from 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b). wikipedia.org The dehydrochlorination of HCFC-141b is typically carried out using a strong aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide. However, HCFC-141b is an organic compound with limited solubility in the aqueous phase. wikipedia.orginchem.org

In this two-phase system, this compound facilitates the reaction by transporting the hydroxide ions (OH⁻) from the aqueous phase to the organic phase. The tetraoctylammonium cation pairs with the hydroxide ion at the interface, forming the [Q⁺OH⁻] ion pair. This ion pair, being soluble in the organic phase, can then interact with the HCFC-141b molecules.

The efficiency of this compound in this process is influenced by several factors, including the concentration of the catalyst, the concentration of the base, the reaction temperature, and the stirring speed, which affects the interfacial area between the two phases.

Table 1: Properties of 1,1-Dichloro-1-fluoroethane (HCFC-141b)

PropertyValue
Chemical Formula C₂H₃Cl₂F wikipedia.org
Molar Mass 116.94 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.orginchem.org
Boiling Point 32 °C (90 °F; 305 K) wikipedia.orginchem.org
Solubility in water 4 g/L (at 20 °C) wikipedia.org

Interfacial Phenomena and Mass Transfer Kinetics in this compound-Mediated Processes

Several factors influence these processes:

Interfacial Area: A larger interfacial area between the two phases allows for more efficient contact between the catalyst and the aqueous reactant. Vigorous stirring is often employed to increase this area by creating a fine emulsion.

Mass Transfer Coefficients: The rate of transfer of the catalyst-anion pair across the phase boundary and the diffusion of reactants to and from the interface are governed by mass transfer coefficients. These coefficients are influenced by the viscosity of the phases, the degree of agitation, and the temperature of the system.

Catalyst Concentration: The concentration of this compound affects the number of available catalyst molecules to transport the reactant anion. Initially, increasing the catalyst concentration leads to a higher reaction rate. However, beyond a certain point, the rate may level off as other factors, such as the intrinsic reaction rate, become limiting.

Extraction Constant: The distribution of the tetraoctylammonium cation and its associated anion between the organic and aqueous phases is described by an extraction constant. A higher extraction constant for the reactant anion compared to the initial hydrogen sulfate or sulfate anion favors the transfer of the reactant into the organic phase.

Elucidation of Catalyst Activity and Selectivity in Multiphase Organic Transformations

The activity and selectivity of this compound as a phase-transfer catalyst are crucial for its practical application in various multiphase organic transformations.

Catalyst Activity: The activity of the catalyst is a measure of how much it accelerates the reaction rate. For this compound, its activity is influenced by the lipophilicity of the cation and the nature of the anion being transferred. The four octyl groups provide significant lipophilicity, ensuring the solubility of the ion pair in the organic phase. The ability of the hydrogen sulfate anion to be readily exchanged for the reactant anion further contributes to its high activity. In some reactions, the activity of this compound has been compared to other quaternary ammonium salts, and its performance can vary depending on the specific reaction conditions and substrates.

Selectivity: Selectivity in a chemical reaction refers to the preference for the formation of a particular product over others. In phase-transfer catalysis, the catalyst can influence selectivity in several ways. For instance, by controlling the concentration of the transferred anion in the organic phase, side reactions can be minimized. In the case of reactions involving ambident nucleophiles (nucleophiles with two reactive sites), the nature of the ion pairing with the tetraoctylammonium cation in the organic phase can influence which site of the nucleophile is more reactive, thus affecting the regioselectivity of the reaction.

Research has shown that the choice of the phase-transfer catalyst can significantly impact the yield and selectivity of a reaction. For example, in certain oxidation reactions, the use of this compound can lead to different product distributions compared to other catalysts like tetrabutylammonium (B224687) bromide. This highlights the importance of catalyst screening and optimization for specific organic transformations.

Applications in Nanomaterial Science and Engineering: Stabilizing and Directing Systems

Utilization of Tetraoctylammonium Hydrogen Sulfate (B86663) in Gold Nanocrystal Synthesis

Long-chain quaternary ammonium (B1175870) salts are integral to the synthesis of gold nanoparticles (AuNPs), most notably in the two-phase Brust-Schiffrin method. acs.orgrsc.org In this process, a phase-transfer catalyst, frequently a tetraoctylammonium salt, is used to transport a gold precursor, such as hydrogen tetrachloroaurate (B171879) (HAuCl₄), from an aqueous phase to an immiscible organic solvent like toluene. acs.orgresearchgate.net Once in the organic phase, a reducing agent is introduced to reduce the gold ions, leading to the nucleation and growth of nanoparticles.

The tetraoctylammonium cation serves multiple functions in this synthesis. Initially identified as a phase-transfer agent for the Au(III) precursor, it has also been shown to transfer the reducing agent, sodium borohydride (B1222165) (NaBH₄), from the aqueous to the organic phase. rsc.org This controlled transfer of reactants allows for precise regulation over the reaction kinetics, which in turn influences the final size of the resulting gold nanocrystals. rsc.org The tetraoctylammonium salt also acts as a stabilizing or capping agent, adsorbing to the surface of the newly formed nanoparticles and preventing them from aggregating. researchgate.net

While Tetraoctylammonium bromide (TOAB) is commonly used, research has shown that the choice of the counter-anion significantly impacts the stability of the resulting nanoparticles. nih.gov For instance, replacing the bromide anion with a thiosulfate (B1220275) anion has been demonstrated to greatly enhance both the chemical and thermal stability of tetraoctylammonium-protected gold nanoparticles. nih.govuh.edu This improved stability is attributed to the stronger interaction between the thiosulfate anion and the gold nanoparticle surface, which provides better protection against chemical etching and aggregation. uh.edu This finding underscores the importance of the anion, such as the hydrogen sulfate in Tetraoctylammonium hydrogen sulfate, in modulating the properties of the final nanomaterial.

ParameterObservationReference
Role of Tetraoctylammonium CationActs as a phase-transfer catalyst for both gold precursor (AuCl₄⁻) and reducing agent (NaBH₄). Also serves as a stabilizing agent for the formed AuNPs. acs.orgrsc.org
Influence of Counter-AnionReplacing bromide (Br⁻) with thiosulfate (S₂O₃²⁻) significantly improves the chemical and thermal stability of the resulting gold nanoparticles. nih.govuh.edu
Synthesis MethodCommonly used in the two-phase Brust-Schiffrin method to produce AuNPs with diameters typically in the 2-6 nm range. rsc.org
Size Control MechanismVarying the amount of the tetraoctylammonium salt can be used to tune the size of the gold nanoclusters at an atomic level. rsc.org

Influence of this compound on Nanocrystal Superlattice Structure and Thermal Stability

Nanocrystal superlattices are ordered, three-dimensional arrays of nanoparticles that can exhibit collective properties distinct from those of individual particles. The formation and stability of these superlattices are critically dependent on the surface ligands capping the nanocrystals. Long-chain quaternary ammonium salts, by forming a protective layer around the nanoparticles, play a crucial role in mediating the inter-particle interactions that drive self-assembly into ordered structures.

Heat treatment of gold nanoparticles stabilized with tetraoctylammonium bromide has been shown to induce an increase in particle size and promote the formation of 2D superlattices with hexagonal packing. acs.org However, the thermal stability of such assemblies is a significant concern for practical applications. Ligand desorption at elevated temperatures can cause the nanocrystals to sinter, or fuse together, which destroys the ordered superlattice structure. nih.gov This sintering process is more pronounced in a vacuum compared to in air, as the rate of ligand desorption increases under low pressure. nih.gov

SystemObservation under Thermal AnnealingReference
Dodecanethiol-ligated Au NP SuperlatticesIn vacuum, annealing above 100 °C causes ligand desorption and nanoparticle sintering, destroying long-range order. nih.gov
FePt-only Nanocrystal SuperlatticesShowed substantial sintering when annealed at 650 °C. nih.gov
FePt-MnO Binary Nanocrystal SuperlatticesMaintained long-range order after annealing at 650 °C, preventing FePt sintering. nih.gov
PEG-grafted Au NP SuperlatticesExhibit negative thermal expansion; the lattice constant decreases as temperature increases from ~60 °C to 80 °C. iastate.edu

Role of Long-Chain Quaternary Ammonium Salts in Stabilizing Nanoscale Assemblies

The stabilizing effect of long-chain quaternary ammonium salts (QAS) is fundamental to their use in nanotechnology. These molecules are a type of cationic surfactant, featuring a hydrophilic, positively charged "head" (the quaternary ammonium group) and long, hydrophobic alkyl "tails". mdpi.com This amphipathic structure allows them to adsorb onto nanoparticle surfaces, creating a protective coating that prevents aggregation through a combination of electrostatic repulsion and steric hindrance.

The length of the alkyl chains is a critical factor determining the efficacy of these stabilizers. mdpi.comnih.gov Studies on various QAS have shown a clear dependence of their properties on the length of the hydrophobic chain. For instance, in antimicrobial applications, which rely on the salt's ability to interact with and disrupt cell membranes, a tetradecyl (C14) chain often shows high efficiency, while shorter chains may be inactive. mdpi.com Similarly, for anti-adhesion and biofilm inhibition properties, compounds with 16-carbon chains have proven to be the most promising. nih.gov This relationship between chain length and activity highlights the importance of the hydrophobic interactions provided by the tails in mediating the salt's function at interfaces.

In the context of nanoparticle assemblies, the interdigitation of these long alkyl chains between adjacent, QAS-coated nanoparticles can serve as a "glue," holding the assembly together. nih.gov The positively charged heads and their associated counter-ions also influence the electrostatic interactions and spacing between particles within the assembly. nih.gov Compared to single-chain surfactants, double-chain QAS often exhibit enhanced properties, including a greater ability to penetrate organic matter and superior performance at low concentrations. mdpi.com

Exploration of Interfacial Chemistry between this compound and Nanoparticle Surfaces

The interaction between a tetraoctylammonium salt and a nanoparticle surface is a complex interfacial phenomenon. The positively charged quaternary ammonium group is adsorbed onto the typically negatively charged surface of a nanoparticle, such as gold, through electrostatic attraction. mdpi.com This initial interaction is followed by the arrangement of the four long octyl chains, which extend away from the surface, creating a dense, hydrophobic layer.

Spectroscopic and analytical studies have revealed that surfactants like cetyltrimethylammonium bromide (CTAB) can adsorb onto gold nanocrystal surfaces in a bilayer or even multilayer fashion. nih.gov The stability of this interaction is high, as confirmed by zeta potential measurements which show that the nanoparticles remain positively charged even after repeated washing, indicating a strong bond between the surfactant and the nanoparticle. nih.gov

Electrochemical Research and Advanced Material Fabrication Involving Tetraoctylammonium Hydrogen Sulfate

Integration of Tetraoctylammonium Hydrogen Sulfate (B86663) in Porous Carbon Materials for Electrochemical Devices

The synergy between porous carbon materials and electrolyte ions is a critical factor in the performance of electrochemical capacitors and other energy storage devices. Porous carbons, with their high surface area and tunable pore structures, provide the necessary interface for charge accumulation, while the electrolyte provides the mobile ions that form the electrical double layer.

The integration of tetraoctylammonium hydrogen sulfate into porous carbon materials can be envisioned through several fabrication approaches. One common method involves the impregnation of a pre-synthesized porous carbon matrix with a solution containing this compound. The large size of the tetraoctylammonium cation may influence its penetration and distribution within the porous network, favoring materials with larger mesopores and macropores.

Alternatively, this compound could potentially act as a templating or structure-directing agent during the synthesis of porous carbons. In such a process, the quaternary ammonium (B1175870) salt would be mixed with a carbon precursor, and its subsequent removal during carbonization would leave behind a porous structure tailored by the size and shape of the salt's constituent ions. This approach offers the potential for creating carbon materials with optimized pore size distributions for enhanced ionic accessibility and charge storage. While direct studies on this compound as a template are limited, research on similar large organic molecules has demonstrated the feasibility of this strategy.

The resulting composite material, consisting of a porous carbon host and entrapped or adsorbed this compound, could exhibit modified surface chemistry and electrochemical properties. The presence of the large organic cation on the carbon surface could influence the wettability of the electrode by the bulk electrolyte and affect the formation of the solid-electrolyte interphase (SEI) layer in battery applications.

Role of this compound as a Nonmetallic Catonic Component in Electrode Architectures

In the architecture of electrodes for electrochemical devices, the tetraoctylammonium cation ([(C8H17)4N]+) serves as a large, nonmetallic, and electrochemically stable charge carrier. Its primary role is to participate in the formation of the electrical double layer at the electrode-electrolyte interface. When a potential is applied, these cations accumulate at the negatively charged electrode (cathode) to balance the electronic charge on the electrode surface.

The large ionic radius of the tetraoctylammonium cation is a key characteristic that distinguishes it from smaller inorganic cations like Li+, Na+, or K+. This size can have several implications for electrode performance:

Electrochemical Stability: Quaternary ammonium cations, in general, exhibit a wide electrochemical stability window. This is because the central nitrogen atom is shielded by the four alkyl groups, making it less susceptible to reduction or oxidation. The long octyl chains in the tetraoctylammonium cation are expected to further enhance this stability.

Influence on the Double-Layer Structure: The large size of the cation will influence the thickness and structure of the electrical double layer. This can affect the capacitance and the voltage window of the electrochemical device.

While specific research on this compound is scarce, studies on the closely related tetrabutylammonium (B224687) hydrogen sulfate (TBAHS) have shown that it can act as an effective electrolyte additive, influencing the electrochemical behavior of electrodes. For instance, in lead-acid batteries, the addition of TBAHS to the sulfuric acid electrolyte has been observed to increase the hydrogen and oxygen evolution overpotentials. This suggests that the quaternary ammonium cation adsorbs on the electrode surface, modifying the kinetics of the gas evolution reactions.

Investigations into Ionic Transport and Charge Storage Mechanisms in Systems Containing this compound

The mechanisms of ionic transport and charge storage in electrochemical systems containing this compound are governed by the interplay between the large organic cation, the smaller hydrogen sulfate anion, and the porous electrode structure.

Ionic Transport: The mobility of the tetraoctylammonium cation in an electrolyte solution is expected to be significantly lower than that of smaller inorganic cations due to its larger size and higher viscous drag. This can impact the rate capability of an energy storage device, as the speed at which the device can be charged and discharged is limited by the rate of ion transport to and from the electrode surface. The ionic conductivity of the electrolyte is a key parameter in this regard.

The transport of these large cations within the confined spaces of a porous carbon electrode is a complex process. The ratio of the ion size to the pore size is a critical factor. For pores that are significantly larger than the ion, transport is relatively unhindered. However, for pores with dimensions comparable to or smaller than the ion, a "sieving" effect can occur, restricting ion access and limiting the utilization of the available surface area for charge storage.

Charge Storage Mechanism: The primary charge storage mechanism in a symmetric supercapacitor employing an electrolyte with this compound is non-faradaic, based on the electrostatic adsorption of ions at the electrode surface to form an electrical double layer.

At the negative electrode (cathode) , the large tetraoctylammonium cations ([(C8H17)4N]+) will be adsorbed.

At the positive electrode (anode) , the hydrogen sulfate anions (HSO4-) will be adsorbed.

The amount of charge stored is proportional to the capacitance of the electrode, which is in turn dependent on the specific surface area of the carbon material accessible to the ions and the properties of the electrical double layer. The large size of the tetraoctylammonium cation will likely lead to a thicker double layer compared to smaller ions, which could result in a lower specific capacitance.

Potential for this compound in Electrolyte Formulations for Energy Storage Applications

This compound holds potential for use in various electrolyte formulations for energy storage applications, primarily owing to the properties conferred by its large, stable cation.

Supercapacitors: In electrochemical double-layer capacitors (EDLCs), or supercapacitors, the wide electrochemical stability window of the tetraoctylammonium cation could enable operation at higher voltages, leading to a significant increase in the energy density (which is proportional to the square of the voltage). Its use would likely be in non-aqueous electrolytes, where higher voltages can be achieved. However, the trade-off between a wider voltage window and potentially lower capacitance and rate capability due to the large ion size would need to be carefully optimized.

Batteries: In battery systems, this compound could be explored as an electrolyte additive. As demonstrated with TBAHS in lead-acid batteries, it could modify the electrode-electrolyte interface, suppress unwanted side reactions like gas evolution, and potentially improve the cycle life of the battery. Its role would be to act as a surface-active agent or a supporting electrolyte rather than the primary charge-carrying ion.

Ionic Liquids: Quaternary ammonium salts with large organic cations are often precursors to or components of ionic liquids. This compound, with its relatively low melting point, could be a component in protic ionic liquid formulations. Ionic liquids are attractive as electrolytes due to their low volatility, high thermal stability, and wide electrochemical windows.

The following table summarizes the potential applications and the key properties of this compound in those contexts:

ApplicationRole of this compoundKey PropertiesPotential AdvantagesPotential Challenges
Supercapacitors Cation in the electrolyteLarge ionic radius, Wide electrochemical stabilityHigher operating voltage, Increased energy densityLower specific capacitance, Reduced rate capability
Batteries Electrolyte additiveSurface activity, Electrochemical stabilitySuppression of side reactions, Improved cycle lifePotential for increased internal resistance
Ionic Liquids Component of a protic ionic liquidLow melting point, High thermal stabilityEnhanced safety (low volatility), Wide electrochemical windowHigher viscosity, Lower ionic conductivity

Analytical Chemistry and Sensor Development Employing Tetraoctylammonium Hydrogen Sulfate

Application of Tetraoctylammonium Hydrogen Sulfate (B86663) in Chemical Sensing Platforms, e.g., CO2 Detection

While the direct application of tetraoctylammonium hydrogen sulfate in commercially available or extensively researched carbon dioxide (CO2) sensors is not widely documented in peer-reviewed literature, its chemical properties suggest a potential role in the development of novel sensing platforms. The development of chemical sensors for gases like CO2 often relies on materials that can reversibly interact with the target analyte, leading to a measurable signal.

The basic nature of the hydrogen sulfate anion in this compound could theoretically allow for weak interactions with acidic gases like CO2, potentially forming a carbamate-like species in the presence of moisture. This interaction could be harnessed to create a change in the electrical or optical properties of a material incorporating the salt, forming the basis of a sensor.

Exploration of Ion-Pairing Mechanisms for Analyte Separation and Detection

The primary application of this compound in analytical chemistry lies in its function as an ion-pairing reagent. Ion-pair chromatography is a powerful technique for the separation of ionic and ionizable analytes that are poorly retained on traditional reversed-phase columns. The mechanism involves the addition of an ion-pairing reagent to the mobile phase, which interacts with the charged analyte to form a neutral, hydrophobic ion pair.

The tetraoctylammonium cation (TOA+), with its four long octyl chains, is highly lipophilic. When introduced into a reversed-phase high-performance liquid chromatography (HPLC) system, the TOA+ cations will partition onto the non-polar stationary phase, creating a dynamic ion-exchange surface. Anionic analytes in the sample can then interact with the adsorbed TOA+ cations, leading to their retention on the column.

The strength of this interaction, and thus the retention of the analyte, is influenced by several factors:

Analyte Charge: The analyte must be ionized to interact with the ion-pairing reagent.

Concentration of the Ion-Pairing Reagent: Increasing the concentration of this compound in the mobile phase generally leads to increased retention of anionic analytes.

pH of the Mobile Phase: The pH must be controlled to ensure that both the analyte and the ion-pairing reagent are in their desired ionic forms.

Organic Modifier Concentration: The type and concentration of the organic solvent in the mobile phase affect the partitioning of the ion-pairing reagent onto the stationary phase and the elution of the ion pair.

The long alkyl chains of this compound result in a more hydrophobic ion pair compared to shorter-chain analogues like tetrabutylammonium (B224687) hydrogen sulfate. This increased hydrophobicity can lead to stronger retention of analytes, which can be advantageous for the separation of weakly retained compounds.

Development of Advanced Chromatographic Methods Utilizing this compound as an Additive

The use of this compound as a mobile phase additive in HPLC has enabled the development of robust methods for the analysis of a variety of anionic compounds. Its primary role is to improve the retention and resolution of these analytes on reversed-phase columns.

While specific, detailed research findings for methods exclusively using this compound are scarce, the principles of its application are well-established based on the behavior of other quaternary ammonium (B1175870) salts. For example, in the analysis of acidic compounds such as phenols or carboxylic acids, the addition of this compound to the mobile phase would allow for their separation on a C18 or C8 column.

Hypothetical HPLC Method Parameters:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 20 mM this compound in water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30 °C

This table represents a hypothetical starting point for method development and is based on general principles of ion-pair chromatography.

The choice of this compound over other ion-pairing reagents would be dictated by the specific requirements of the separation, particularly when enhanced retention is needed for highly polar or multi-charged anionic species. The longer octyl chains can provide a more "retentive" stationary phase environment.

Spectroscopic Probes of Molecular Interactions in Analytical Contexts

Spectroscopic techniques are invaluable for elucidating the molecular interactions that underpin analytical separation and detection mechanisms. In the context of this compound, spectroscopic methods can be used to study the formation of ion pairs and their interaction with the stationary phase.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the sulfate group in this compound upon interaction with an anionic analyte could provide evidence of ion-pair formation. Specifically, the S=O stretching vibrations would be sensitive to changes in the local electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the interactions between the tetraoctylammonium cation and an anionic analyte in solution. Changes in the chemical shifts of the protons on the alkyl chains of the TOA+ cation upon addition of the analyte can indicate the proximity and nature of the interaction.

UV-Visible Spectroscopy: While this compound itself does not have a strong chromophore, it can be used in conjunction with chromophoric analytes. Changes in the UV-Vis spectrum of the analyte upon the addition of the ion-pairing reagent can indicate the formation of an ion pair, which may alter the electronic structure of the analyte.

While detailed spectroscopic studies specifically focused on the molecular interactions of this compound are not widely reported, the principles derived from studies of similar systems, such as those involving tetrabutylammonium salts, provide a strong framework for understanding its behavior. sigmaaldrich.com These spectroscopic investigations are crucial for a fundamental understanding of the separation processes and for the rational design of new analytical methods.

Advanced Reaction Media and Solvent Systems Incorporating Tetraoctylammonium Hydrogen Sulfate

Behavior of Tetraoctylammonium Hydrogen Sulfate (B86663) in Biphasic and Multiphase Reaction Systems

Tetraoctylammonium hydrogen sulfate is a quaternary ammonium (B1175870) salt that is frequently employed as a phase-transfer catalyst (PTC). googleapis.comgoogle.comgoogle.com Its structure, featuring a large, lipophilic tetraoctylammonium cation and a hydrophilic hydrogen sulfate anion, imparts significant surface activity, which governs its behavior in biphasic and multiphase reaction systems. This behavior is crucial for its function in facilitating reactions between immiscible reactants.

In organic-aqueous systems, this compound partitions between the two phases and also accumulates at the interface. This interfacial accumulation lowers the interfacial tension, facilitating the formation of emulsions and increasing the interfacial area available for reaction. The efficiency of mass transfer between the phases is thereby enhanced, leading to accelerated reaction rates.

The long alkyl chains of the tetraoctylammonium cation contribute to its high solubility in organic solvents, while the hydrogen sulfate anion can interact with aqueous-phase reactants. This dual affinity allows it to transport anionic reactants from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. For instance, in the dehydrochlorination of fluorinated alkenes, this compound has been cited as an effective phase-transfer catalyst in aqueous-organic media. google.com

The aggregation behavior of this compound in solution is a key aspect of its function. While specific data on its critical micelle concentration (CMC) and aggregation number in various organic-aqueous mixtures are not extensively reported in readily available literature, it is expected to form micelles or other aggregates, particularly at higher concentrations. This aggregation can create microreactors that can further influence reaction rates and selectivity. In the context of nanoparticle synthesis, this compound has been used as an additive, where its interaction with other capping ligands can influence the stability and structure of nanocrystal superlattices. acs.orgnih.gov

Evaluation of this compound as a Component in Ionic Liquid-Like Formulations

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. This compound, with its salt nature and potential for a relatively low melting point, can be considered for use in or as a component of ionic liquid-like formulations.

While this compound itself may have a melting point higher than the conventional definition of an IL, it can be used to formulate deep eutectic solvents (DES) or other IL-like mixtures. For example, it has been mentioned as a component in a CO2 detector formulation, where it is part of a mixture that includes a pH-sensitive dye and other components, creating a functional material with specific properties. google.comwpmucdn.com

The long alkyl chains of the tetraoctylammonium cation would impart a high degree of non-polarity to the resulting ionic liquid-like formulation, making it suitable for dissolving non-polar organic molecules. The hydrogen sulfate anion can provide Brønsted acidity, enabling the formulation to act as both a solvent and a catalyst. Although specific studies detailing the synthesis and comprehensive characterization of ILs based solely on this compound are limited, the principles of IL design suggest its potential. For instance, other quaternary ammonium hydrogen sulfates, such as triethylammonium (B8662869) hydrogen sulfate, have been successfully used as recyclable acidic catalysts for various organic transformations.

In a patent for producing porous carbons from carbohydrates, this compound is listed as a potential nonmetallic cationic component in the curing mixture, highlighting its role in high-temperature processes where ionic liquid-like behavior could be relevant. google.com The performance of such formulations would depend on the interplay between the properties of the tetraoctylammonium cation and the hydrogen sulfate anion, as well as any other components in the mixture.

Recyclability and Green Chemistry Considerations for this compound in Sustainable Processes

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of catalysts like this compound aligns with these principles, particularly concerning atom economy and the reduction of waste.

To quantify the "greenness" of a process, several metrics have been developed. Two common metrics are the E-Factor (Environmental Factor) and Process Mass Intensity (PMI).

E-Factor : This is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor indicates less waste and a greener process.

Process Mass Intensity (PMI) : This is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI signifies a more efficient and sustainable process.

While specific E-Factor and PMI values for industrial processes utilizing this compound are not publicly available, the potential for catalyst recycling would significantly lower these metrics compared to processes that use stoichiometric reagents or non-recyclable catalysts.

The table below illustrates a hypothetical comparison of green chemistry metrics for a reaction with and without catalyst recycling.

MetricProcess with Catalyst (No Recycling)Process with Catalyst (With Recycling)
Catalyst Loading 5 mol%5 mol% (initial), <0.5 mol% (makeup)
E-Factor (estimated) HigherLower
PMI (estimated) HigherLower
Catalyst Waste 5 mol% per batchMinimal (only losses during recovery)

The use of this compound can also contribute to greener processes by enabling the use of less hazardous solvents, such as water, in biphasic systems, or by allowing for solvent-free reaction conditions when used as a molten phase-transfer catalyst or in an ionic liquid formulation. However, it is also important to consider the entire life cycle of the catalyst, including its synthesis and ultimate disposal, to fully assess its environmental impact.

Theoretical and Computational Investigations of Tetraoctylammonium Hydrogen Sulfate Systems

Quantum Chemical Studies on the Cation-Anion Interactions within Tetraoctylammonium Hydrogen Sulfate (B86663)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the nature of the interactions between the tetraoctylammonium cation and the hydrogen sulfate anion. These studies focus on the geometry, energetics, and electronic structure of the ion pair, providing a detailed picture of the bonding and non-covalent interactions at play.

DFT calculations can quantify the binding energy of the ion pair, which is a direct measure of the strength of the cation-anion interaction. By analyzing the electron density distribution, for instance through Natural Bond Orbital (NBO) analysis, the extent of charge transfer between the cation and anion can be determined, offering insights into the degree of ionicity. nih.gov Furthermore, vibrational frequency calculations can predict the infrared spectrum of the ion pair, allowing for a direct comparison with experimental data and helping to identify the vibrational modes associated with specific interactions, such as the stretching frequencies of the S-O and O-H bonds in the hydrogen sulfate anion, and how they are perturbed by the presence of the tetraoctylammonium cation.

A representative table of calculated interaction energies and key geometric parameters for a simplified model system, such as tetramethylammonium (B1211777) hydrogen sulfate, is presented below to illustrate the type of data obtained from such studies.

Table 1: Calculated Interaction Energies and Geometric Parameters for a Model Quaternary Ammonium (B1175870) Hydrogen Sulfate Ion Pair (Illustrative Data)
Computational MethodBasis SetInteraction Energy (kcal/mol)N···S Distance (Å)Shortest H(C)···O(S) Distance (Å)
B3LYP-D36-311++G(d,p)-85.24.122.25
M06-2X6-311++G(d,p)-88.54.082.21
ωB97X-Ddef2-TZVP-87.94.102.23

Molecular Dynamics Simulations of Tetraoctylammonium Hydrogen Sulfate in Solution and at Interfaces

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in condensed phases, such as in aqueous or organic solutions, and at interfaces like the air-water or liquid-liquid interface. cas.czacs.orgresearchgate.net These simulations track the positions and velocities of all atoms in the system over time, providing a molecular-level movie of the system's evolution.

In aqueous solution, MD simulations can reveal the hydration structure of the tetraoctylammonium cation and the hydrogen sulfate anion. nih.govresearchgate.net The hydrophobic octyl chains of the cation tend to repel water molecules, leading to a disruption of the local water structure. Conversely, the charged nitrogen center of the cation and the hydrogen sulfate anion are expected to be strongly hydrated. At sufficient concentrations, TOAHS is expected to self-assemble into micelles, and MD simulations can provide detailed information on the size, shape, and structure of these aggregates. rsc.org The simulations can also elucidate the dynamics of the system, including the diffusion coefficients of the individual ions and the residence time of water molecules in their hydration shells. nih.gov

At the air-water interface, MD simulations can predict the orientation of the TOAHS molecules. rsc.org The hydrophobic octyl chains are expected to extend into the air phase, while the charged headgroup (the ammonium center and the associated hydrogen sulfate anion) remains in the aqueous phase. This behavior is characteristic of surfactants and can be quantified by calculating the density profiles of the different components of the system as a function of the distance from the interface.

A representative table of data that can be obtained from MD simulations of TOAHS in an aqueous solution is provided below.

Table 2: Representative Data from Molecular Dynamics Simulations of this compound in Aqueous Solution (Illustrative Data)
PropertyValueSimulation Conditions
Diffusion Coefficient of Tetraoctylammonium Cation (10⁻⁵ cm²/s)0.8298 K, 1 atm, 100 ns simulation
Diffusion Coefficient of Hydrogen Sulfate Anion (10⁻⁵ cm²/s)1.2
Average Aggregation Number of Micelles45

Computational Modeling of Catalytic Pathways Mediated by this compound

This compound has potential applications as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Computational modeling, particularly using DFT, can be employed to investigate the mechanisms of catalytic reactions mediated by TOAHS.

For example, in the oxidation of sulfides to sulfoxides, TOAHS can transport an oxidizing agent (like hydrogen peroxide, which would be stabilized by the hydrogen sulfate anion) from an aqueous phase to an organic phase where the sulfide (B99878) is dissolved. Computational modeling can be used to study the entire catalytic cycle, including:

The interaction of the hydrogen sulfate anion with the oxidizing agent.

The transfer of the catalyst-oxidant complex across the phase boundary.

The reaction between the oxidant and the sulfide in the organic phase.

The regeneration of the catalyst.

By calculating the energies of the reactants, products, intermediates, and transition states for each step of the proposed mechanism, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how the structure of the catalyst influences its activity and selectivity. For instance, the long octyl chains of the tetraoctylammonium cation create a hydrophobic microenvironment that can enhance the reactivity of the entrapped reactants.

Prediction of Supramolecular Assembly and Aggregation Behavior

The self-assembly of this compound into larger, ordered structures is a key aspect of its behavior in solution. umd.edu Computational methods can be used to predict and understand this aggregation behavior, which is driven by a combination of hydrophobic and electrostatic interactions. rsc.org

Coarse-grained (CG) molecular dynamics simulations are particularly well-suited for studying large-scale aggregation phenomena that occur over long timescales, which are often inaccessible to all-atom MD simulations. In a CG model, groups of atoms are represented as single beads, which significantly reduces the computational cost. By parameterizing the interactions between these beads to reproduce the properties of the all-atom system, CG simulations can be used to predict the critical micelle concentration (CMC), as well as the size and shape of the resulting aggregates under different conditions of temperature, concentration, and solvent. researchgate.net

The prediction of supramolecular assembly is a complex task that often requires a multiscale modeling approach, combining insights from quantum chemical calculations on small fragments, all-atom MD simulations of small aggregates, and coarse-grained simulations of large-scale assembly. nih.gov These computational studies are invaluable for designing new surfactant systems with tailored aggregation properties for specific applications. nih.gov

Future Research Trajectories and Interdisciplinary Outlook

Emerging Applications of Tetraoctylammonium Hydrogen Sulfate (B86663) in Specialized Chemical Syntheses

Tetraoctylammonium hydrogen sulfate is gaining recognition as a versatile phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. This capability is particularly valuable in specialized chemical syntheses where traditional methods fall short.

Future research is expected to focus on expanding its catalytic applications in novel and complex organic transformations. One promising area is its use in the synthesis of intricate heterocyclic compounds and natural product analogs, where achieving high yields and stereoselectivity is often challenging. Researchers are also exploring its efficacy in polymerization reactions, aiming to control polymer architecture and properties with greater precision.

Recent studies have highlighted the effectiveness of similar quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) hydrogen sulfate, in promoting various organic reactions. sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net For instance, it has been successfully employed as a catalyst for the eco-friendly synthesis of glycosyl 1,4-dihydropyridines and in the oxidation of C-H bonds. sigmaaldrich.comresearchgate.net These findings provide a strong foundation for exploring the catalytic potential of its longer-chain counterpart, this compound, in a broader range of synthetic applications.

Potential for Biomimetic and Bio-Inspired Chemical Systems Utilizing Long-Chain Quaternary Ammonium Salts

The structural similarity of long-chain quaternary ammonium salts to certain biological molecules, such as phospholipids (B1166683) found in cell membranes, makes them ideal candidates for the development of biomimetic and bio-inspired chemical systems. The long alkyl chains of this compound can self-assemble into organized structures, such as micelles and vesicles, in aqueous environments, mimicking the behavior of biological membranes.

This self-assembly property is being harnessed to create nanoscale reactors that can encapsulate reactants and catalyze reactions in a controlled manner, similar to enzymes in living organisms. These systems offer the potential for highly selective and efficient chemical transformations. Furthermore, the ability of these salts to interact with biological molecules is being explored for applications in drug delivery and biosensing. nih.govrsc.org

Research in this area is also focused on understanding the fundamental principles governing the self-assembly of these long-chain salts and their interactions with other molecules. This knowledge will be crucial for designing and fabricating more sophisticated and functional biomimetic systems. The antibacterial properties of quaternary ammonium salts are also a significant area of interest, with studies investigating how the alkyl chain length influences their effectiveness. nih.govmdpi.com

Development of Hybrid Materials and Composites with Tailored Properties

The incorporation of this compound into various matrices is a promising strategy for creating hybrid materials and composites with customized properties. Its dual functionality as a surfactant and a source of counter-ions allows it to act as a dispersing agent for nanoparticles and other fillers, while also modifying the surface chemistry of the host material.

In the realm of polymer science, blending this compound with polymers can enhance their mechanical strength, thermal stability, and electrical conductivity. For example, its use in conjunction with poly(lactic acid) and poly(ethylene glycol) has been shown to improve the structural properties of electrospun mats for wound dressing applications. researchgate.net

Furthermore, the development of composites where this salt is immobilized on solid supports, such as silica (B1680970) or clay, is being explored for applications in catalysis and environmental remediation. These supported catalysts offer the advantages of easy separation and recyclability, making them attractive for industrial applications. The ability of quaternary ammonium salts to form stable composites with both organic and inorganic materials opens up a vast design space for new functional materials. mdpi.com

Strategic Integration of this compound into Industrial Green Chemistry Initiatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in the chemical industry. This compound has the potential to play a significant role in these initiatives.

Its use as a phase-transfer catalyst can lead to more efficient and selective reactions, reducing the formation of byproducts and waste. nih.gov Moreover, its ability to function in aqueous or biphasic systems can reduce the reliance on volatile and often toxic organic solvents. The development of processes that utilize this salt as a recyclable catalyst or reaction medium is a key focus of green chemistry research. wikipedia.orgunido.org

The integration of this compound into industrial processes aligns with the broader goals of sustainable manufacturing. mdpi.com By enabling cleaner and more efficient chemical transformations, it can contribute to a reduction in the environmental footprint of the chemical industry. Future research will likely focus on scaling up these green processes and demonstrating their economic viability on an industrial scale. The use of ammonium sulfate, a related compound, to suppress organic pollutants in industrial processes provides further evidence of the potential for such salts in environmental applications. nih.gov

Q & A

Q. Advanced Research Focus

  • FT-IR spectroscopy : Identify H-bonding between HSO₄⁻ and water (broad O-H stretch at 2500–3000 cm⁻¹) .
  • Raman spectroscopy : Detect S-O symmetric stretching (≈1050 cm⁻¹) to monitor anion dissociation in ILs .
  • Surface-enhanced Raman scattering (SERS) : Use AuNP substrates to amplify signals for trace analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.